molecular formula C22H14N4 B1601145 2,9-Di(pyridin-2-yl)-1,10-phenanthroline CAS No. 773883-32-2

2,9-Di(pyridin-2-yl)-1,10-phenanthroline

Cat. No. B1601145
M. Wt: 334.4 g/mol
InChI Key: UAPZXFSSFAIVFA-UHFFFAOYSA-N
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Description

“2,9-Di(pyridin-2-yl)-1,10-phenanthroline” is likely a complex organic compound that contains two pyridin-2-yl groups attached to a phenanthroline core . Phenanthrolines are often used as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of 2-pyridyl ketones with a suitable phenanthroline derivative . The exact conditions would depend on the specific reactants and solvents used .


Molecular Structure Analysis

The molecular structure of “2,9-Di(pyridin-2-yl)-1,10-phenanthroline” would likely be planar due to the conjugated pi-systems present in the pyridine and phenanthroline rings . This can lead to interesting optical and electronic properties .


Chemical Reactions Analysis

As a ligand, “2,9-Di(pyridin-2-yl)-1,10-phenanthroline” could potentially coordinate to a variety of metal ions, leading to a wide range of possible reactions . The exact reactions would depend on the specific metal ion and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,9-Di(pyridin-2-yl)-1,10-phenanthroline” would depend on its exact structure. Based on similar compounds, it would likely be a solid at room temperature and exhibit fluorescence .

Safety And Hazards

The safety and hazards of “2,9-Di(pyridin-2-yl)-1,10-phenanthroline” would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2,9-dipyridin-2-yl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4/c1-3-13-23-17(5-1)19-11-9-15-7-8-16-10-12-20(18-6-2-4-14-24-18)26-22(16)21(15)25-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPZXFSSFAIVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=N5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478533
Record name 2,9-Di(pyridin-2-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Di(pyridin-2-yl)-1,10-phenanthroline

CAS RN

773883-32-2
Record name 2,9-Di(pyridin-2-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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